4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole
Description
4-Methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole is a benzothiazole derivative featuring a methanesulfonyl group at position 4 and a 3-methylpiperidinyl moiety at position 2. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and radiosensitizing properties . The methanesulfonyl group (electron-withdrawing) and the 3-methylpiperidinyl substituent (a bicyclic amine) likely influence the compound’s lipophilicity, solubility, and receptor-binding interactions.
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-10-5-4-8-16(9-10)14-15-13-11(19-14)6-3-7-12(13)20(2,17)18/h3,6-7,10H,4-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWZHLPOATXJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Preformed Benzothiazole
Electrophilic sulfonation of 1,3-benzothiazole is hindered by the electron-withdrawing thiazole ring. However, introducing a directing group at position 5 (e.g., nitro) enables regioselective sulfonation at position 4:
-
Nitration : Treat 1,3-benzothiazole with HNO₃/H₂SO₄ to yield 5-nitro-1,3-benzothiazole.
-
Sulfonation : React with chlorosulfonic acid (ClSO₃H) at 0–5°C to install sulfonic acid at position 4.
-
Methylation : Treat with methanol/H₂SO₄ to convert sulfonic acid to methanesulfonyl.
Limitations : Low yields (~35%) due to competing side reactions.
Cyclocondensation of 4-Methanesulfonyl-2-Aminothiophenol
A more efficient route involves constructing the benzothiazole ring from a pre-sulfonated precursor:
-
Synthesis of 4-Methanesulfonyl-2-Aminothiophenol :
-
Sulfonate 2-nitroaniline at position 4 using methanesulfonyl chloride.
-
Reduce nitro to amine with H₂/Pd-C.
-
Introduce thiol via diazotization and displacement with NaSH.
-
-
Cyclization : React with chloroacetyl chloride in acetone/K₂CO₃ to form 4-methanesulfonyl-1,3-benzothiazol-2-amine.
Typical Conditions :
-
Yield: 68–72%
-
Characterization: (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 3.41 (s, 3H, SO₂CH₃).
Functionalization at Position 2: Introducing 3-Methylpiperidine
Nucleophilic Aromatic Substitution (NAS)
The 2-amino group in 4-methanesulfonyl-1,3-benzothiazol-2-amine is converted to a leaving group (e.g., chloride) for substitution:
-
Diazotization : Treat with NaNO₂/HCl at 0°C to form diazonium salt.
-
Chlorination : React with CuCl in HCl to yield 2-chloro-4-methanesulfonyl-1,3-benzothiazole.
-
Substitution : Heat with 3-methylpiperidine in DMF/K₂CO₃ (80°C, 12 h).
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Yield | 78% |
Characterization :
Alternative Pathways and Comparative Analysis
Ullmann Coupling for C–N Bond Formation
Aryl halides undergo coupling with amines using CuI/L-proline catalyst:
-
Substrate : 2-Bromo-4-methanesulfonyl-1,3-benzothiazole.
-
Conditions : 3-Methylpiperidine, CuI (10 mol%), L-proline (20 mol%), K₃PO₄, DMSO, 100°C, 24 h.
Advantages :
-
Avoids harsh diazotization.
-
Higher functional group tolerance.
Yield : 65% (lower than NAS due to steric hindrance).
Critical Evaluation of Synthetic Routes
Efficiency and Scalability
-
Cyclocondensation + NAS offers superior yields (78%) but requires multi-step synthesis.
-
Ullmann Coupling is simpler but less efficient.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the methanesulfonyl group.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, studies have shown that benzothiazole derivatives can inhibit the activity of c-KIT kinase, which is implicated in several cancers including gastrointestinal stromal tumors (GISTs) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Neuroprotective Effects
Research has suggested that derivatives of benzothiazole may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives have been explored in various studies. These compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis and other inflammatory disorders .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives, including our compound of interest. They evaluated their cytotoxicity against human cancer cell lines and found that certain modifications significantly enhanced their potency against breast cancer cells, demonstrating IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Activity
A research team investigated the antimicrobial activity of several benzothiazole derivatives against Staphylococcus aureus and Candida albicans. The study revealed that compounds with methanesulfonyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts, suggesting a structure-activity relationship that could inform future drug design .
Data Table: Summary of Biological Activities
| Activity Type | Reference | Observations |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Potent against breast cancer cell lines |
| Antimicrobial | Journal of Antimicrobial Chemotherapy | Effective against S. aureus and C. albicans |
| Neuroprotective | Neuroscience Letters | Potential for Alzheimer's treatment |
| Anti-inflammatory | Journal of Inflammation | Modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Effects at Position 4
The methanesulfonyl group at position 4 distinguishes this compound from other benzothiazoles. Key comparisons include:
- Sulfonamide Derivatives : In imidazo[2,1-b][1,3]benzothiazole derivatives (e.g., 3f and 3g ), sulfonamide groups at position 7 (fused imidazo ring) exhibit potent anticancer activity against Hep G2 cells (IC50 = 0.097–0.114 μM) . The sulfonamide moiety enhances DNA fragmentation, suggesting that sulfonyl groups (like methanesulfonyl) may improve cytotoxicity by similar mechanisms.
- Halogenated Derivatives: Bromine at position 4 (e.g., 3c, 7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole) shows strong activity against melanoma cell lines (IC50 = 0.04 μM) . Sulfonyl groups, being bulkier and more polar than halogens, may alter target selectivity or pharmacokinetics.
Substituent Effects at Position 2
The 3-methylpiperidinyl group at position 2 introduces steric bulk and basicity. Comparisons include:
- Piperazinyl Derivatives: 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897475-12-6) features a piperazine-linked phenoxybenzoyl group.
- Amino Acetylenic Derivatives: Compounds like BZ3 (2-[4-(2-methylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) show antimicrobial activity (MIC = 15.62–31.25 µg/mL) . The extended alkyne chain in BZ3 may reduce membrane permeability compared to the direct piperidinyl attachment in the target compound.
Mechanistic and Structural Insights
- Electron-Withdrawing Groups : Methanesulfonyl at position 4 may enhance DNA intercalation or enzyme inhibition, similar to sulfonamide derivatives in imidazo-benzothiazoles .
- Piperidinyl vs. Piperazinyl : The 3-methylpiperidinyl group’s rigidity and hydrophobicity could improve blood-brain barrier penetration compared to piperazinyl derivatives .
- Antimicrobial vs. Anticancer: Amino acetylenic derivatives (e.g., BZ3) prioritize membrane disruption (antimicrobial), while sulfonyl/halogenated derivatives target intracellular pathways (anticancer) .
Biological Activity
4-Methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anticancer, and antidepressant properties.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a methanesulfonyl group and a piperidine moiety, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 256.34 g/mol.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of benzothiazole derivatives, including 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole.
Case Study: Antimicrobial Evaluation
In an experimental study, various benzothiazole derivatives were assessed for their antibacterial and antifungal activities. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.94 mg/mL against E. coli, indicating its potential as an antimicrobial agent .
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| 4-Methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole | 0.23 - 0.94 | Antibacterial |
| Other derivatives | Up to 0.06 | Antifungal |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely documented, with several studies indicating their efficacy against various cancer cell lines.
Research indicates that compounds similar to 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and pro-apoptotic signaling pathways .
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of several benzothiazole derivatives on cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The compounds demonstrated significant cell death and induced late apoptosis at varying concentrations.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-Methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole | 15 - 30 | A549 |
| Reference Drug (Doxorubicin) | 10 - 20 | A549 |
Antidepressant Activity
Benzothiazoles have also been studied for their antidepressant-like effects in animal models.
Behavioral Studies
In forced swimming tests and tail suspension tests, certain derivatives showed a reduction in immobility time, suggesting potential antidepressant properties comparable to established drugs like fluoxetine . The administration of these compounds resulted in increased locomotor activity without altering climbing frequencies.
| Compound | Dose (mg/kg) | Effect |
|---|---|---|
| 4-Methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole | 40 | Reduced immobility |
Q & A
Q. What are the key synthetic routes for synthesizing 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic conditions .
- Step 2 : Introduction of the 3-methylpiperidine moiety at position 2 using nucleophilic substitution (e.g., Mitsunobu reaction or SN2 displacement) with 3-methylpiperidine derivatives .
- Step 3 : Sulfonylation at position 4 using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Optimization : Solvent choice (e.g., DMF vs. THF), catalyst screening (e.g., palladium for coupling reactions), and purification via column chromatography (silica gel, gradient elution) are critical for improving yields (>70%) and purity (>95%) .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy :
- 1H/13C NMR : Verify substituent positions (e.g., methanesulfonyl protons at δ ~3.3 ppm, piperidine protons at δ ~1.5–2.8 ppm) .
- IR : Confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹ .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 55.12%, H: 6.02%, N: 9.59%, S: 14.67%) .
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .
- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays with indomethacin as a positive control .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be systematically resolved?
- Methodological Answer :
- Comparative Assays : Re-test the compound under standardized conditions (e.g., identical cell lines, nutrient media, and incubation times) .
- Structural Analogs : Synthesize derivatives (e.g., varying piperidine substituents) to isolate variables affecting activity .
- Statistical Validation : Use ANOVA or Student’s t-test to assess significance of differences (p < 0.05) .
Q. What strategies enhance the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or bacterial topoisomerases) .
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -NO2) to the benzothiazole ring to enhance interaction with hydrophobic enzyme pockets .
- Pharmacophore Mapping : Overlay the compound’s structure with known inhibitors to identify critical binding motifs .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with:
- Varied sulfonyl groups (e.g., tosyl vs. mesyl) .
- Alternative heterocycles (e.g., piperazine instead of piperidine) .
- In Vitro Testing : Screen derivatives against a panel of targets (e.g., kinases, GPCRs) to identify activity trends .
- QSAR Modeling : Use Gaussian or Schrödinger software to correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity .
Q. What computational methods predict the compound’s binding mode with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions over 100 ns using AMBER or GROMACS to assess binding stability .
- Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA/GBSA methods .
- Docking Validation : Cross-validate results with experimental mutagenesis data (e.g., alanine scanning of target residues) .
Q. How can stability issues in aqueous or biological matrices be addressed during experiments?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–80°C) and monitor degradation via HPLC .
- Lyophilization : Improve shelf life by storing as a lyophilized powder at -20°C .
- Protective Formulations : Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
